molecular formula C19H19N3O2S B3746906 2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one

2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one

Cat. No.: B3746906
M. Wt: 353.4 g/mol
InChI Key: BGPIECYCBAASLE-SQFISAMPSA-N
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Description

2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings This particular compound is notable for its unique structure, which includes a pyrroloquinoline moiety fused with a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one typically involves multi-step organic synthesis. One common method involves the initial formation of the pyrroloquinoline core, followed by the introduction of the thiazolone ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure the complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and thiazolone derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Scientific Research Applications

2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities with the pyrroloquinoline moiety.

    Thiazolone Derivatives: Compounds like 2-aminothiazole and 4-thiazolidinone are structurally related to the thiazolone ring.

Uniqueness

What sets 2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one apart is its unique combination of the pyrroloquinoline and thiazolone moieties. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for research and development in various fields.

Properties

IUPAC Name

(5Z)-2-amino-5-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-5-10-6-11-9(2)8-19(3,4)22-14(11)12(7-10)13(17(22)24)15-16(23)21-18(20)25-15/h6-8H,5H2,1-4H3,(H2,20,21,23)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPIECYCBAASLE-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=C4C(=O)N=C(S4)N)C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C3C(=C1)/C(=C/4\C(=O)N=C(S4)N)/C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one
Reactant of Route 2
2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one
Reactant of Route 3
2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one
Reactant of Route 4
2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one
Reactant of Route 5
2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one
Reactant of Route 6
2-amino-5-[8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazol-4-one

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